6,8-Bis(benzyldisulfanyl)octanoic acid
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Overview
Description
6,8-Bis(benzyldisulfanyl)octanoic acid is an organic compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of two benzyldisulfanyl groups attached to an octanoic acid backbone. It has been studied for its potential therapeutic properties and its role in biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Bis(benzyldisulfanyl)octanoic acid typically involves the reaction of octanoic acid derivatives with benzyl disulfide under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
6,8-Bis(benzyldisulfanyl)octanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can break the disulfide bonds, leading to the formation of thiols.
Substitution: The benzyldisulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Compounds with different functional groups replacing the benzyldisulfanyl groups.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its role in cellular processes and its potential as a biochemical probe.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 6,8-Bis(benzyldisulfanyl)octanoic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
6,8-Bis(benzylthio)octanoic acid: Another compound with similar structure but different sulfur linkages.
6,8-Dimercapto-octanoic acid: A related compound with thiol groups instead of disulfide linkages.
Uniqueness
6,8-Bis(benzyldisulfanyl)octanoic acid is unique due to its specific disulfide linkages, which confer distinct chemical properties and biological activities. Its ability to disrupt mitochondrial metabolism selectively in tumor cells makes it a promising candidate for cancer therapy .
Properties
CAS No. |
108110-79-8 |
---|---|
Molecular Formula |
C22H28O2S4 |
Molecular Weight |
452.7 g/mol |
IUPAC Name |
6,8-bis(benzyldisulfanyl)octanoic acid |
InChI |
InChI=1S/C22H28O2S4/c23-22(24)14-8-7-13-21(28-27-18-20-11-5-2-6-12-20)15-16-25-26-17-19-9-3-1-4-10-19/h1-6,9-12,21H,7-8,13-18H2,(H,23,24) |
InChI Key |
WBNNVRRIDKCEEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSSCCC(CCCCC(=O)O)SSCC2=CC=CC=C2 |
Origin of Product |
United States |
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